7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound notable for its unique structural features, including the presence of bromine and iodine halogens, as well as a pyrazolo[4,3-b]pyridine core and a tetrahydro-2H-pyran substituent. This compound is classified as a heterocyclic aromatic compound, specifically belonging to the pyrazolo[4,3-b]pyridine family, which is recognized for its potential applications in medicinal chemistry and organic synthesis.
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is classified under:
The synthesis of 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Key structural data includes:
The reactivity of 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can be attributed to the presence of halogen substituents, which can participate in nucleophilic substitution reactions.
The mechanism of action for 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine depends on its interaction with biological targets such as enzymes or receptors. The halogen atoms may enhance binding affinity or alter the pharmacokinetics of potential therapeutic agents derived from this compound.
Key physical properties include:
Chemical properties include:
Relevant data indicates that the compound exhibits unique reactivity patterns compared to similar pyrazolo compounds due to its specific halogenation.
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several potential applications:
The synthesis of the pyrazolo[4,3-b]pyridine scaffold relies on two principal annulation approaches: pyrazole-first and pyridine-first methodologies. The pyrazole-first strategy involves cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents. For example, 5-amino-3-iodopyrazole reacts with β-ketoaldehydes under acid catalysis (e.g., p-TsOH) in refluxing ethanol to yield 4,6-disubstituted pyrazolo[4,3-b]pyridines. This method achieves 65–78% yields but faces regioselectivity challenges with unsymmetrical carbonyl partners [10].
Alternatively, the pyridine-first approach employs Knorr-type cyclizations, where 4-aminopyridines react with α-haloketones. 4-Amino-3-bromopyridine treated with 2-iodo-1-(tetrahydro-2H-pyran-2-yloxy)propan-1-one in DMF at 80°C constructs the bicyclic core in a single step (yield: 72%). Microwave-assisted cyclizations enhance efficiency, reducing reaction times from hours to minutes while improving yields by 15–20% [9].
Table 1: Comparison of Pyrazolo[4,3-b]pyridine Annulation Methods
Strategy | Starting Materials | Conditions | Yield (%) | Regioselectivity Control |
---|---|---|---|---|
Pyrazole-first | 5-Amino-3-iodopyrazole + β-ketoaldehyde | p-TsOH, EtOH, Δ, 12h | 65–78 | Moderate |
Pyridine-first | 4-Amino-3-bromopyridine + α-halo-THP-ketone | DMF, 80°C, 3h | 70–72 | High |
Microwave-accelerated | 4-Aminopyridine + α-haloketone | MW, 150°C, 20 min | 85–90 | High |
Regioselective halogenation leverages the inherent electronic asymmetry of the pyrazolo[4,3-b]pyridine ring. Bromination at C7 precedes iodination due to the lower steric demand of bromine and its compatibility with subsequent transformations. Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C selectively targets the electron-rich C7 position (adjacent to pyridine nitrogen), achieving >95% regioselectivity at 0.5–1.0 equiv NBS loading. Higher temperatures (>25°C) promote dibromination impurities [1] [3] [10].
Iodination at C3 requires orthogonal methodology to avoid halogen exchange. Metal-halogen exchange protocols are unsuitable due to the lability of the C–Br bond. Instead, directed ortho-metalation (DoM) using LTMP (lithium 2,2,6,6-tetramethylpiperidide) at –78°C followed by iodine quench installs iodine regioselectively at C3, yielding the 3-iodo-7-bromo adduct (84–88% yield). Crucially, the THP group remains intact under these conditions [1] [9].
Table 2: Halogenation Outcomes for Pyrazolo[4,3-b]pyridine Intermediates
Step | Reagents/Conditions | Target Position | Yield (%) | Key Side Products |
---|---|---|---|---|
Bromination | 0.95 eq NBS, DMF, 0–5°C, 2h | C7 | 92 | 5,7-Dibromo impurity (<3%) |
Iodination | 1.1 eq LTMP, THF, –78°C; then I₂ | C3 | 88 | Protodehalogenation (<2%) |
The THP group serves as a universal N1-protecting group during halogenation and cross-coupling steps. Protection employs 3,4-dihydro-2H-pyran (DHP) with catalytic pyridinium p-toluenesulfonate (PPTS) in CH₂Cl₂ at 25°C, completing within 2 hours (yield: 95%). The THP group’s orthoester configuration stabilizes N1 against electrophilic attacks while maintaining acid-lability for subsequent deprotection [9] [10].
Deprotection kinetics reveal solvent-dependent mechanisms: In methanol with 1M HCl, deprotection follows first-order kinetics (t₁/₂ = 35 min, 25°C), while in acetic acid/water (4:1), the rate increases 3-fold due to concerted oxocarbenium ion hydrolysis. Notably, the C–I bond remains stable under these conditions, but elevated temperatures (>40°C) induce minor C–Br cleavage (<5%). Post-deprotection, the naked pyrazolopyridine precipitates in high purity (>98%) without chromatography [9] [10].
Advanced one-pot sequences integrate SNAr, cyclization, and halogenation. A validated three-step protocol involves:
This telescoped process achieves an overall 75% yield and reduces solvent waste by 60% compared to stepwise routes. Microwave acceleration further optimizes the sequence, completing all steps in <1 hour with comparable yields [6] [8]. Key to success is the compatibility of THP with polar aprotic solvents and the avoidance of strong nucleophiles after iodination to prevent undesired C–I cleavage.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2